
H-Gly-Gly-Cys-Gly-Leu-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Gly-Cys-Gly-Leu-Phe-OH is a peptide consisting of the amino acids glycine, cysteine, leucine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like HBTU or HATU.
Coupling: the activated amino acid to the amine group of the growing peptide chain.
Deprotection: of the amine group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH can undergo several types of chemical reactions:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Disulfide bonds: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions that introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH are used in studying peptide bond formation and protein folding . They serve as model compounds for understanding the behavior of larger proteins .
Biology
In biology, these peptides are used to study enzyme-substrate interactions and cell signaling pathways . They can also be used as biomarkers for various diseases .
Medicine
Peptides have therapeutic potential and are used in drug development . They can act as enzyme inhibitors , receptor agonists , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors and nanomaterials . They are also employed in the cosmetic industry for their skin-rejuvenating properties .
Mécanisme D'action
The mechanism of action of H-Gly-Gly-Cys-Gly-Leu-Phe-OH involves its interaction with specific molecular targets . The cysteine residue can form disulfide bonds , which are crucial for the stability and function of proteins. The peptide can also interact with cell surface receptors , influencing cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Leu-Phe-OH: A tripeptide with immunostimulatory properties.
H-Gly-Gly-OH: The simplest dipeptide, used as a model compound in peptide studies.
Uniqueness
H-Gly-Gly-Cys-Gly-Leu-Phe-OH is unique due to the presence of cysteine , which allows for the formation of disulfide bonds . This property is not present in simpler peptides like H-Gly-Gly-OH .
Propriétés
Numéro CAS |
174350-33-5 |
|---|---|
Formule moléculaire |
C24H36N6O7S |
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H36N6O7S/c1-14(2)8-16(23(35)30-17(24(36)37)9-15-6-4-3-5-7-15)28-21(33)12-27-22(34)18(13-38)29-20(32)11-26-19(31)10-25/h3-7,14,16-18,38H,8-13,25H2,1-2H3,(H,26,31)(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t16-,17-,18-/m0/s1 |
Clé InChI |
PKPGSVJGADAEKH-BZSNNMDCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


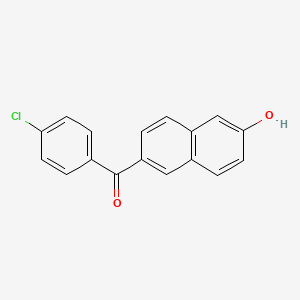

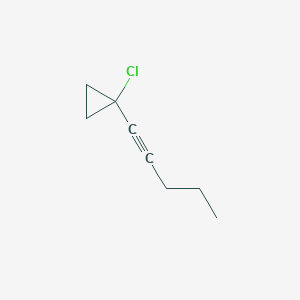

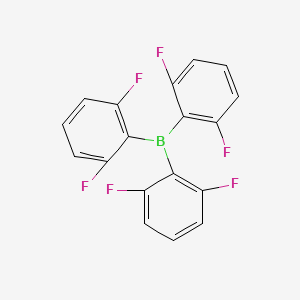
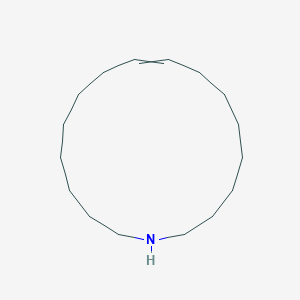
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)

![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)

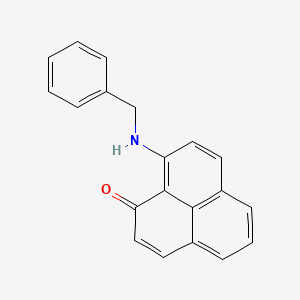

![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
